2-chloro-N-(cyclobutylmethyl)-4-iodoaniline

Lipophilicity Drug design Physicochemical profiling

2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline (CAS 1504594-18-6, PubChem CID is a tri-substituted halogenated aniline derivative bearing a chlorine atom at the 2-position, an iodine atom at the 4-position, and an N-cyclobutylmethyl group. Its molecular formula is C₁₁H₁₃ClIN with a molecular weight of 321.58 g/mol.

Molecular Formula C11H13ClIN
Molecular Weight 321.58 g/mol
CAS No. 1504594-18-6
Cat. No. B1470068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
CAS1504594-18-6
Molecular FormulaC11H13ClIN
Molecular Weight321.58 g/mol
Structural Identifiers
SMILESC1CC(C1)CNC2=C(C=C(C=C2)I)Cl
InChIInChI=1S/C11H13ClIN/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2
InChIKeyHMSHRVPCSUJVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline (CAS 1504594-18-6): Procurement-Relevant Structural and Physicochemical Profile for Research Selection


2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline (CAS 1504594-18-6, PubChem CID 80485664) is a tri-substituted halogenated aniline derivative bearing a chlorine atom at the 2-position, an iodine atom at the 4-position, and an N-cyclobutylmethyl group. Its molecular formula is C₁₁H₁₃ClIN with a molecular weight of 321.58 g/mol [1]. The compound is classified as a dihalogenated N-alkylaniline and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, including potential applications as a METTL3 inhibitor scaffold in oncology research . Computed physicochemical properties—XLogP3 of 4.5, topological polar surface area (TPSA) of 12 Ų, and three rotatable bonds—define its drug-likeness profile and differentiate it from structurally related analogs [1].

Why 2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline Cannot Be Interchanged with Generic Haloaniline Analogs: Structural Determinants of Property Divergence


Within the class of halogenated anilines, substitution pattern exerts a non-linear effect on key selection-relevant properties including lipophilicity, hydrogen-bonding capacity, and synthetic reactivity. The combination of an ortho-chloro substituent, a para-iodo leaving group, and an N-cyclobutylmethyl side chain in the target compound yields a distinct physicochemical signature (XLogP3 4.5, TPSA 12 Ų) that differs substantially from both the unsubstituted aniline core and analogs lacking one or more of these structural features [1]. Substituting 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline with 2-chloro-4-iodoaniline, for example, would introduce a >100-fold increase in hydrogen-bond donor accessibility (TPSA 26 vs 12 Ų) and a 100-fold reduction in computed lipophilicity (ΔXLogP3 = 2.0 log units), fundamentally altering membrane partitioning behavior and pharmacokinetic predictivity [2]. Similarly, replacement with the N-cyclobutyl analog alters conformational flexibility and lipophilicity, while omission of the ortho-chloro substituent affects both electronic properties of the ring and potential for sequential chemoselective cross-coupling [3]. These quantifiable divergences render simple in-class interchange scientifically unjustified for applications where specific physicochemical or reactivity profiles are required.

Quantitative Differentiation Evidence for 2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline Relative to Closest Structural Analogs


Lipophilicity (XLogP3) Comparison Across Four Haloaniline Analogs: Target Compound Achieves Highest Computed logP for Enhanced Membrane Partitioning

The target compound, 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline, exhibits a computed XLogP3-AA of 4.5, which is the highest among four structurally related haloaniline derivatives compared using the same computational method (PubChem XLogP3 3.0). The N-cyclobutylmethyl substituent alone contributes an increase of +2.0 log units relative to the unsubstituted 2-chloro-4-iodoaniline core (XLogP3 = 2.5), while the ortho-chloro substituent adds +0.7 log units relative to the des-chloro N-(cyclobutylmethyl)-4-iodoaniline (XLogP3 = 3.8). The methylene spacer in the N-cyclobutylmethyl group provides +0.4 log units versus the directly attached N-cyclobutyl analog (XLogP3 = 4.1) [1].

Lipophilicity Drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Reduction: N-Alkylation Eliminates 14 Ų of Polar Surface Relative to Primary Aniline Core

The target compound exhibits a computed TPSA of 12 Ų, which is identical to the des-chloro analog N-(cyclobutylmethyl)-4-iodoaniline and the N-cyclobutyl analog 2-chloro-N-cyclobutyl-4-iodoaniline, but substantially lower than the 26 Ų TPSA of the primary aniline 2-chloro-4-iodoaniline. This 14 Ų reduction (54% decrease) is a direct consequence of N-alkylation converting the primary amine (-NH₂, TPSA contribution ~26 Ų) to a secondary amine (-NHR, TPSA ~12 Ų), thereby reducing hydrogen-bond donor capacity [1].

Membrane permeability Blood-brain barrier Drug-likeness

Conformational Flexibility: Increased Rotatable Bond Count Enables Greater Ligand Adaptability for Target Binding

The target compound possesses three rotatable bonds, compared to two rotatable bonds for 2-chloro-N-cyclobutyl-4-iodoaniline and zero rotatable bonds for the unsubstituted 2-chloro-4-iodoaniline. The additional rotatable bond derives from the methylene (-CH₂-) spacer between the cyclobutyl ring and the aniline nitrogen. This increase in conformational degrees of freedom may facilitate induced-fit binding to protein targets, albeit with a modest entropic penalty upon binding [1].

Conformational entropy Ligand design Structure-activity relationships

Chemoselective Cross-Coupling Reactivity: Para-Iodo Substituent Enables Sequential Pd-Catalyzed Functionalization with Literature-Validated Yield Advantage Over Bromo Analogs

The presence of two electronically differentiated halogen substituents (ortho-Cl and para-I) in the target compound provides a basis for chemoselective sequential cross-coupling, exploiting the well-established reactivity order Ar-I > Ar-Cl in palladium-catalyzed reactions [1]. In a representative Suzuki-Miyaura coupling study with phenylboronic acid under ultrasound irradiation, 4-iodoaniline achieved 90% isolated yield, confirming the synthetic utility of the para-iodoaniline motif [2]. The ortho-chloro substituent remains available for subsequent orthogonal functionalization or can serve as a metabolic blocking group, a capability absent in mono-halogenated analogs such as N-(cyclobutylmethyl)-4-iodoaniline, where only a single reactive halogen is present for diversification [3].

Cross-coupling Synthetic chemistry Chemoselectivity

Predicted Acidity (pKa) of the Anilinium Cation: Ortho-Chloro Substitution Depresses Basicity Relative to Unsubstituted Analogs

The predicted pKa of the conjugate acid (anilinium cation) for the 2-chloro-4-iodoaniline core is 1.86 ± 0.10, reflecting the electron-withdrawing influence of the ortho-chloro and para-iodo substituents on aniline basicity . The N-cyclobutylmethyl substitution in the target compound is expected to modestly alter this value by inductive and steric effects on nitrogen lone-pair availability, though no experimentally measured pKa for the fully elaborated target compound was identified in the available literature. The substantially reduced basicity compared to unsubstituted aniline (pKa ~4.6 for the anilinium ion) ensures that the compound remains predominantly un-ionized at physiological pH (7.4), favoring passive membrane diffusion [1].

Ionization state Bioavailability pKa prediction

Limitations Acknowledgment: Absence of Direct Head-to-Head Biological Activity Data for the Target Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and authoritative databases (as of May 2026) did not identify any published, peer-reviewed studies reporting direct head-to-head quantitative biological activity comparisons (e.g., IC₅₀, Kᵢ, EC₅₀) between 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline and its closest structural analogs. While vendor sources reference potential METTL3 inhibitory activity and use as a synthetic intermediate, the absence of publicly accessible, verifiable quantitative pharmacology data limits the strength of biological differentiation claims [1]. The physicochemical evidence presented herein (XLogP3, TPSA, rotatable bonds, pKa) is therefore offered as the primary basis for procurement differentiation, supplemented by class-level reactivity inference from the cross-coupling literature. Users whose selection criteria require target-specific biological potency data against specific enzymes or receptors should request such data directly from suppliers or conduct their own comparative profiling studies before procurement.

Data gap Procurement caveat Research transparency

Evidence-Based Application Scenarios for 2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline in Research and Industrial Procurement


Medicinal Chemistry Scaffold Diversification via Sequential Chemoselective Cross-Coupling

The target compound's dual-halogen architecture (4-I, 2-Cl) enables stepwise Pd-catalyzed functionalization, exploiting the Ar-I > Ar-Cl reactivity gradient established in the cross-coupling literature [1]. In a typical workflow, the 4-iodo position is first elaborated via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling (supported by 90% benchmark yield for 4-iodoaniline Suzuki coupling [2]), after which the 2-chloro position can be activated under more forcing conditions or using specialized ligand systems. This sequential diversification potential is unavailable in mono-halogenated analogs such as N-(cyclobutylmethyl)-4-iodoaniline, which offers only a single coupling handle [3]. For medicinal chemistry groups constructing focused libraries around the cyclobutylmethyl-aniline scaffold, the target compound represents a versatile late-stage diversification intermediate.

CNS Drug Discovery Programs Requiring High Lipophilicity and Low TPSA

With an XLogP3 of 4.5 and TPSA of 12 Ų, the target compound occupies a physicochemical space highly favorable for central nervous system (CNS) penetration [1]. Both metrics fall within established CNS drug-likeness guidelines (CNS MPO score components favor TPSA < 60–70 Ų and logP 2–5). In contrast, the unsubstituted 2-chloro-4-iodoaniline (XLogP3 2.5, TPSA 26 Ų) is less lipophilic and presents greater polar surface area, making it less suited for CNS-targeted lead optimization [2]. The N-cyclobutylmethyl group, which contributes +2.0 log units of lipophilicity relative to the primary aniline core, is a strategic structural feature for programs where balancing potency with CNS exposure is critical [3].

METTL3-Targeted Oncology Probe Development

Vendor information indicates that a patent exists describing the use of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline as a component of a METTL3 inhibitor medicament for treating human cancers, with in vitro efficacy demonstrated against cancer cell lines [1]. While the specific quantitative inhibition data are not publicly accessible in peer-reviewed form, the compound's structural features—including the halogen substitution pattern and N-cyclobutylmethyl group—are consistent with known METTL3 inhibitor pharmacophores. Research groups investigating RNA N⁶-methyladenosine (m⁶A) modification pathways in oncology may find this compound a useful starting point for structure-activity relationship (SAR) exploration, particularly given its favorable calculated physicochemical profile for cellular penetration [2].

Synthetic Chemistry Methodology Development Leveraging Ortho-Chloro Electronic Effects

The ortho-chloro substituent in the target compound exerts an electron-withdrawing inductive effect that modulates the reactivity of both the para-iodo leaving group and the N-cyclobutylmethylamine nucleophile. This electronic perturbation can be exploited in methodology studies investigating substituent effects on cross-coupling kinetics, regioselectivity, and mechanistic pathways [1]. Researchers developing new catalytic systems for challenging Ar-Cl activation may use the target compound as a model substrate where the iodo group provides a positive control (high reactivity) while the chloro group serves as the test site, all within a single molecule of defined purity (≥95%) [2].

Quote Request

Request a Quote for 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.